Emodin anthrone

概述

描述

大黄蒽酮是一种天然存在的化合物,属于蒽醌类。它是多种生物活性化合物(包括大黄素和金丝桃素)生物合成的关键中间体。 大黄蒽酮是大黄素还原的产物,以其多样的生物活性及其潜在的治疗应用而闻名 .

准备方法

合成路线和反应条件: 大黄蒽酮可以通过多种方法合成。一种值得注意的方法是使用氯化亚锡 (SnCl₂) 和盐酸 (HCl) 在回流条件下还原大黄素。 该方法可高效地生成大黄蒽酮 . 另一种合成路线包括苯甲酰胺的区域选择性锂化,然后进行环化和氢化步骤,得到大黄蒽酮 .

工业生产方法: 大黄蒽酮的工业生产通常涉及优化上述合成路线,以实现高产率和纯度。 使用大型反应器和精确控制反应条件对于高效生产至关重要 .

化学反应分析

反应类型: 大黄蒽酮会经历各种化学反应,包括氧化、还原和取代。

常见试剂和条件:

主要形成的产物:

氧化: 大黄素

还原: 大黄蒽酮

取代: 各种取代蒽醌

科学研究应用

Medicinal Applications

1. Anticancer Properties

Emodin anthrone has been extensively studied for its anticancer effects. Research indicates that it inhibits cancer cell proliferation and induces apoptosis through various mechanisms:

- Mechanisms of Action :

- Suppression of oncogenic signaling pathways such as protein kinase B (AKT) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) .

- Induction of reactive oxygen species (ROS) formation, which triggers mitochondrial dysfunction and caspase-mediated apoptosis .

- Cell cycle arrest in specific phases (G2/M and S phases) .

Case Study: Prostate Cancer

In vitro studies on prostate cancer cell lines (PC3, DU145, LNCaP) demonstrated that this compound effectively inhibits cell growth and induces apoptosis. The compound enhances p53 and p21 expression while reducing the activation of CXCR4, contributing to its anticancer efficacy .

2. Anti-inflammatory Effects

this compound exhibits anti-inflammatory properties by modulating inflammatory pathways. It has been shown to activate peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in regulating inflammation .

3. Laxative Effects

The compound is known for its purgative action, particularly when combined with rhein anthrone. Studies indicate that this compound stimulates large intestinal transit and increases water secretion in the intestines, making it effective for treating constipation .

Agricultural Applications

1. Crop Improvement

this compound serves as an intermediate in the biosynthesis of hypericin, a compound known for its role in improving crop resistance to pests and diseases. Its application in sustainable agriculture is being explored to enhance crop yields while minimizing chemical inputs .

2. Natural Pesticide Development

Due to its bioactive properties, this compound is being investigated as a potential natural pesticide. Its effectiveness against various agricultural pests could lead to reduced reliance on synthetic chemicals in farming practices.

Industrial Applications

1. Textile and Cosmetic Industries

this compound is utilized as a natural colorant in textiles and cosmetics due to its vibrant pigmentation properties. Its application extends to formulations that require environmentally friendly alternatives to synthetic dyes.

Comparative Data Table

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Medicinal | Anticancer treatment | Induces apoptosis, inhibits cell proliferation |

| Anti-inflammatory | Activates PPAR-γ | |

| Laxative | Stimulates intestinal transit | |

| Agricultural | Crop improvement | Enhances disease resistance through hypericin synthesis |

| Natural pesticide | Bioactivity against agricultural pests | |

| Industrial | Natural colorant | Used in textiles and cosmetics |

作用机制

大黄蒽酮通过各种分子靶点和通路发挥其作用。 它已被证明与 MAP 激酶家族(包括 JNK、P38 和 ERK)相互作用,这些激酶在细胞增殖、分化和炎症中起着至关重要的作用 . 此外,大黄蒽酮的抗肿瘤特性与抑制酪氨酸激酶和其他参与细胞生长和存活的信号通路有关 .

相似化合物的比较

大黄蒽酮属于一个更大的蒽醌家族,其中包括番泻叶大黄素、金丝桃素和芦荟大黄素蒽酮等化合物 . 与这些类似的化合物相比,大黄蒽酮因其独特的生物合成途径及其作为金丝桃素合成中关键中间体的作用而独树一帜 . 其他类似化合物包括:

番泻叶大黄素: 以其抗炎和抗癌特性而闻名。

金丝桃素: 具有抗真菌活性。

芦荟大黄素蒽酮: 研究表明,与其他蒽酮联合使用具有协同的泻药作用.

大黄蒽酮独特的化学结构和生物活性使其成为各种科学和工业应用的宝贵化合物。

生物活性

Emodin anthrone, a naturally occurring compound derived from various plant sources, has gained attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies supported by research findings.

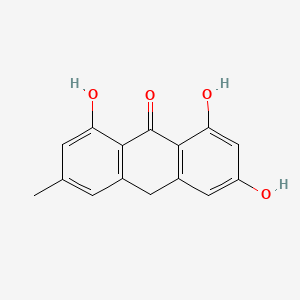

Chemical Structure and Properties

This compound is an anthraquinone derivative, structurally related to emodin. Its chemical formula is , and it exhibits properties characteristic of anthraquinones, including the ability to intercalate with DNA and interact with various cellular targets.

Pharmacological Activities

The biological activities of this compound are extensive and include:

- Antimicrobial Activity : this compound has demonstrated significant antibacterial effects against various pathogens. For instance, it has shown effectiveness against Staphylococcus aureus and Helicobacter pylori, with minimum inhibitory concentrations (MICs) reported as low as 4 μg/mL for certain strains .

- Anti-inflammatory Effects : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines in macrophages. It reduces the activation of NF-κB and the NLRP3 inflammasome, which are critical pathways in inflammatory responses .

- Antitumor Activity : this compound exhibits cytotoxicity against several cancer cell lines. Studies have shown that it induces apoptosis in cancer cells through the activation of caspases and modulation of p53 signaling pathways .

The mechanisms underlying the biological activities of this compound are multifaceted:

- DNA Interaction : this compound can intercalate into DNA, disrupting replication and transcription processes, which contributes to its antitumor effects .

- Inflammatory Pathway Modulation : It inhibits the expression of key inflammatory mediators by downregulating NF-κB signaling and affecting macrophage polarization. This modulation leads to reduced secretion of IL-1β and other inflammatory cytokines .

- Antioxidant Properties : this compound also exhibits antioxidant activity, which may play a role in its anti-inflammatory and anticancer effects by reducing oxidative stress in cells .

Table 1: Summary of Biological Activities of this compound

Case Study: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of this compound on LPS-induced RAW 264.7 macrophages. The results indicated that treatment with this compound significantly reduced nitric oxide (NO) production and pro-inflammatory cytokines compared to untreated controls, demonstrating its potential as an anti-inflammatory agent .

Case Study: Antitumor Activity

In another study, this compound was tested on various cancer cell lines, including breast and liver cancer. The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating strong potential for further development as an anticancer therapeutic agent .

属性

IUPAC Name |

1,3,8-trihydroxy-6-methyl-10H-anthracen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c1-7-2-8-4-9-5-10(16)6-12(18)14(9)15(19)13(8)11(17)3-7/h2-3,5-6,16-18H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAJSXCAVRQXZIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2)C=C(C=C3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197684 | |

| Record name | Emodin anthrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Emodinanthranol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

491-60-1 | |

| Record name | 1,3,8-Trihydroxy-6-methyl-9(10H)-anthracenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Emodin anthrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emodin anthrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EMODIN-9-ANTHRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77C500W1A2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Emodinanthranol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

250 - 258 °C | |

| Record name | Emodinanthranol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。